molecular formula C10H13N3O3 B13545828 4-Nitro-3-(piperazin-1-yl)phenol

4-Nitro-3-(piperazin-1-yl)phenol

Cat. No.: B13545828
M. Wt: 223.23 g/mol
InChI Key: QXPXOBQENBKHJD-UHFFFAOYSA-N
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Description

4-Nitro-3-(piperazin-1-yl)phenol is a nitroaromatic compound featuring a phenol core substituted with a nitro group at the 4-position and a piperazine moiety at the 3-position. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, enhances solubility and serves as a pharmacophore in medicinal chemistry, often improving bioavailability and target binding . This compound is primarily utilized as an intermediate in synthesizing hybrid molecules, such as fluoroquinolone derivatives with antimicrobial or photo-oxidative properties . Its structural versatility allows for modifications that influence biological activity and physicochemical behavior.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

4-nitro-3-piperazin-1-ylphenol

InChI

InChI=1S/C10H13N3O3/c14-8-1-2-9(13(15)16)10(7-8)12-5-3-11-4-6-12/h1-2,7,11,14H,3-6H2

InChI Key

QXPXOBQENBKHJD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-(piperazin-1-yl)phenol typically involves the nitration of 3-(piperazin-1-yl)phenol. One common method is to start with 3-(piperazin-1-yl)phenol and treat it with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the phenol ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-(piperazin-1-yl)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Nitro-3-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The piperazine ring can bind to receptors or enzymes, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Structural Insights :

  • Piperazine vs. Trifluoromethyl : Replacing piperazine with a trifluoromethyl group (as in TFM) increases lipophilicity, enhancing membrane permeability but reducing water solubility .
  • Schiff Base Derivatives: Schiff bases (e.g., 2-(1-(2-(piperazin-1-yl)ethylimino)ethyl)phenol) introduce imine linkages, enabling metal coordination and modulating antimicrobial activity .

Physicochemical Properties

Solubility and Stability

Compound Solubility (mg/mL) Stability
This compound Moderate in polar solvents* Stable under inert conditions
TFM 30 in DMSO; 5 in PBS (pH 7.2) Stable ≥4 years at -20°C
Zinc-Schiff Base Complexes Low in water; high in DMF Sensitive to pH and oxidation

*Piperazine enhances solubility in polar solvents like ethanol and acetonitrile, as observed in hybrid syntheses .

Thermal Properties

Antimicrobial and Pharmaceutical Potential

  • This compound: Serves as a precursor in fluoroquinolone hybrids (e.g., compound 3a) with shifted activity from antimicrobial to photo-oxidative .
  • Schiff Base Complexes : Zinc derivatives show reduced toxicity but may alter hematological indices (e.g., decreased liver enzyme activity) .
  • TFM: Exhibits selective toxicity (LC₅₀ = 1.97–2.21 mg/L) against sea lamprey larvae but low toxicity to non-target fish .

Mechanistic Insights

  • Piperazine Role : Enhances binding to bacterial gyrase or kinase targets via hydrogen bonding and π-π stacking .
  • Nitro Group : Contributes to redox activity, enabling photo-oxidative damage in hybrid molecules .

Research Findings and Toxicity Profiles

Toxicity Comparisons

Compound Toxicity Profile References
This compound Limited data; likely low acute toxicity
TFM High piscicidal activity; non-toxic to humans at environmental doses
Zinc-Schiff Base Complexes Low systemic toxicity but hepatotoxic at high doses

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